molecular formula C18H14N2O2S B2975709 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097910-16-0

3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No. B2975709
CAS RN: 2097910-16-0
M. Wt: 322.38
InChI Key: WLWWDLAGMCEWMT-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of one sulfur as a heteroatom . Furan also has a five-membered ring, but with one oxygen atom .


Chemical Reactions Analysis

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

Thiophene is a crystalline colorless compound with specific odors . It is aromatic in nature due to excessive π-electrons delocalization .

Scientific Research Applications

Antimicrobial Activity

The compound, due to its furan and thiophene components, may have antimicrobial properties . In a study, similar compounds demonstrated good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .

Anti-Cancer Agent

The compound could potentially be used as an anti-cancer agent. A study found that similar chalcones exhibited cytotoxic effects against the lung carcinoma cell line (A549) .

Synthesis of Other Compounds

The compound could be used in the synthesis of other complex compounds. For instance, it could be used in the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

Superelectrophilic Activation Studies

The compound could be used in studies related to superelectrophilic activation. It was found that similar compounds undergo hydroarylation under superelectrophilic activation conditions in neat triflic acid TfOH .

Biological Activity Studies

The compound could be used in studies investigating the biological activities of furans and thiophenes. These compounds are known to exhibit a wide range of biological activities .

Drug Discovery

The compound could be used in drug discovery, given its potential antimicrobial and anti-cancer properties. It could serve as a lead molecule in the development of new drugs .

Future Directions

The future directions in the field of thiophene and furan derivatives are vast. Researchers are interested in synthesizing various scaffolds of these compounds for screening different pharmacological activities . They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-cyano-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c19-10-13-3-1-4-14(9-13)18(21)20-11-16(15-6-8-23-12-15)17-5-2-7-22-17/h1-9,12,16H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWWDLAGMCEWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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